molecular formula C22H15F2N3O3 B11294510 2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11294510
M. Wt: 407.4 g/mol
InChI Key: OKYAQLAPFBGHDV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl and oxadiazole groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the oxadiazole ring and the subsequent coupling with fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. For instance, the synthesis might involve the use of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone as starting materials, with the formation of oxazole rings being a critical step .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity and influencing cellular responses. The precise molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C22H15F2N3O3/c23-15-7-5-14(6-8-15)21-26-22(30-27-21)18-3-1-2-4-19(18)25-20(28)13-29-17-11-9-16(24)10-12-17/h1-12H,13H2,(H,25,28)

InChI Key

OKYAQLAPFBGHDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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